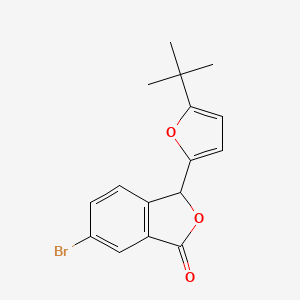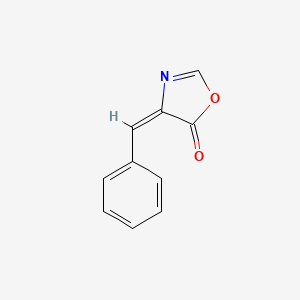
4-Benzylideneoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylideneoxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The structure of this compound includes a benzylidene group attached to the oxazolone ring, which imparts unique chemical properties and reactivity to the molecule .
準備方法
Synthetic Routes and Reaction Conditions
4-Benzylideneoxazol-5(4H)-one can be synthesized through various methods. One common approach involves the reaction of hippuric acid with aldehydes in the presence of acetic anhydride and a catalyst such as dodecatungstophosphoric acid . Another method involves the use of microwave irradiation to facilitate the reaction between hippuric acid and aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions may vary depending on the specific requirements of the production process .
化学反応の分析
Types of Reactions
4-Benzylideneoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
4-Benzylideneoxazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and amino acids.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 4-Benzylideneoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2, and may interfere with cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and application .
類似化合物との比較
4-Benzylideneoxazol-5(4H)-one can be compared with other similar compounds, such as:
Oxazol-5(4H)-ones: These compounds share the same core structure but may have different substituents, leading to variations in reactivity and biological activity.
Benzoxazolones: These compounds contain a benzene ring fused to the oxazolone ring and exhibit different chemical properties and applications.
The uniqueness of this compound lies in its specific benzylidene substitution, which imparts distinct chemical and biological properties compared to other oxazolones and benzoxazolones .
特性
CAS番号 |
5839-91-8 |
|---|---|
分子式 |
C10H7NO2 |
分子量 |
173.17 g/mol |
IUPAC名 |
(4E)-4-benzylidene-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H7NO2/c12-10-9(11-7-13-10)6-8-4-2-1-3-5-8/h1-7H/b9-6+ |
InChIキー |
IZKYDJIWHDHZOH-RMKNXTFCSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC=N2 |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
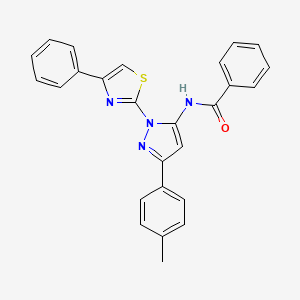
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)
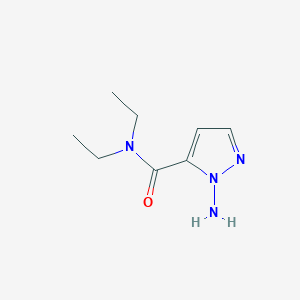
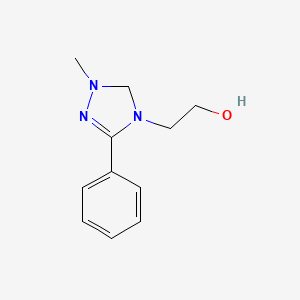
![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)
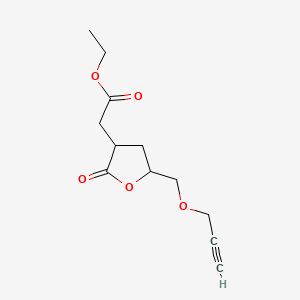
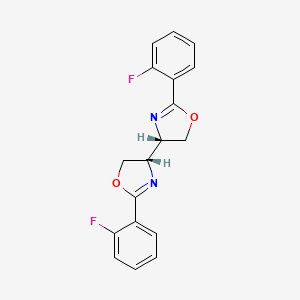
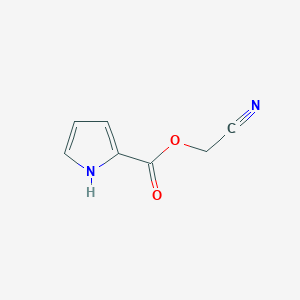
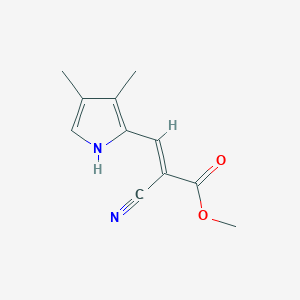
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)
